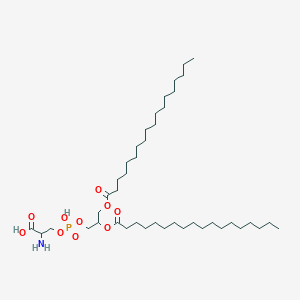
PI-3065
Overview
Description
PI-3065: is a potent and selective inhibitor of phosphoinositide 3-kinase p110 delta (PI3K p110δ). This compound has gained significant attention in scientific research due to its ability to selectively inhibit the PI3K p110δ isoform, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival .
Mechanism of Action
Target of Action
PI-3065, also known as “4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine”, is a potent inhibitor of PI3K p110δ . The PI3K p110δ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts by blocking the PI3K signaling enzyme, thereby inhibiting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) . This inhibition can potently improve the anti-tumor T-cell response .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is a key regulator in growth, survival, cell cycle proliferation, protein synthesis, and glucose metabolism . This compound, by inhibiting PI3K p110δ, impacts this pathway and leads to a reduction in the expansion of MDSCs and tumor size . It also results in a decrease in the expression of IL2 and IL33, key mediators of ILC2 cell proliferation and activation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in MDSC expansion and tumor size . It also ablates IL33 expression and prevents group-2-innate lymphoid cell accumulation . Furthermore, this compound treatment leads to CD8+ T cell-dependent control of primary tumor growth and reduced metastatic burden .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, in the context of a tumor microenvironment, the presence of specific cells responsible for the rapid production of cytokines can affect the action of this compound . .
Biochemical Analysis
Biochemical Properties
PI-3065 plays a crucial role in biochemical reactions by selectively inhibiting the PI3K p110δ isoform. This inhibition is highly specific, with an IC50 value of 5 nM . This compound interacts with various enzymes and proteins, including p110α, p110β, and p110γ, although its activity against these isoforms is significantly weaker (IC50 values of 910 nM, 600 nM, and >10000 nM, respectively) . The interaction of this compound with the p110δ isoform leads to the inhibition of downstream signaling pathways, which are critical for cell proliferation and survival.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits the growth and proliferation of tumor cells by blocking the PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced cell survival, increased apoptosis, and decreased tumor growth. Additionally, this compound has been shown to modulate immune cell function, particularly by inhibiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the ATP-binding site of the PI3K p110δ isoform. This binding inhibits the kinase activity of p110δ, leading to the suppression of downstream signaling pathways such as the PI3K/AKT/mTOR pathway . By inhibiting these pathways, this compound disrupts cellular processes that are essential for cell growth, proliferation, and survival. Additionally, this compound has been shown to reduce the expression of inflammatory cytokines such as IL2 and IL33, further contributing to its anti-inflammatory and anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . In vitro studies have demonstrated that this compound maintains its efficacy in inhibiting tumor cell growth and modulating immune cell function over time . Long-term in vivo studies have shown that this compound can effectively reduce tumor growth and enhance the anti-tumor immune response without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 75 mg/kg, this compound has been shown to inhibit tumor growth and metastasis in mouse models without causing significant toxicity or adverse effects . Higher doses of this compound may lead to increased efficacy in reducing tumor growth, but they may also be associated with potential toxic effects, such as weight loss and immune suppression . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the PI3K p110δ isoform. This inhibition affects the metabolic flux and levels of various metabolites involved in cell growth and proliferation . This compound also interacts with enzymes and cofactors that regulate these metabolic pathways, further contributing to its anti-tumor and anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as tumors and inflamed tissues . The distribution of this compound is critical for its therapeutic efficacy, as it ensures that the compound reaches its intended targets and exerts its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the PI3K p110δ isoform and other signaling molecules . This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s activity, as it allows this compound to effectively inhibit the PI3K/AKT/mTOR signaling pathway and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PI-3065 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency .
Industrial Production Methods: : Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: : PI-3065 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially enhancing its selectivity and potency
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: : PI-3065 is used as a tool compound to study the role of PI3K p110δ in various chemical processes. It helps in understanding the enzyme’s function and its impact on cellular signaling pathways .
Biology: : In biological research, this compound is used to investigate the role of PI3K p110δ in immune cell function, inflammation, and cancer. It has been shown to inhibit the proliferation and activation of immune cells, making it a valuable tool in immunology studies .
Medicine: : this compound has potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions. Its ability to selectively inhibit PI3K p110δ makes it a promising candidate for drug development .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development programs to identify new therapeutic targets and develop novel treatments for various diseases .
Comparison with Similar Compounds
Similar Compounds
PI-103: Another PI3K inhibitor with broader selectivity for multiple PI3K isoforms.
GDC-0941: A potent inhibitor of PI3K p110α and p110δ.
Idelalisib: A selective inhibitor of PI3K p110δ, similar to PI-3065
Uniqueness: : this compound is unique due to its high selectivity for PI3K p110δ, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a valuable tool in research and drug development, particularly for diseases where PI3K p110δ plays a critical role .
Properties
IUPAC Name |
4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOHCOYQVZOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1677689.png)

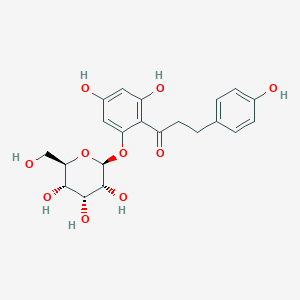


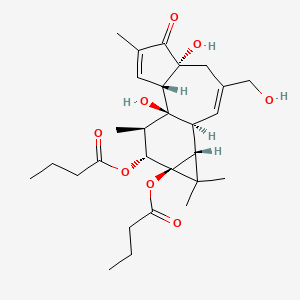
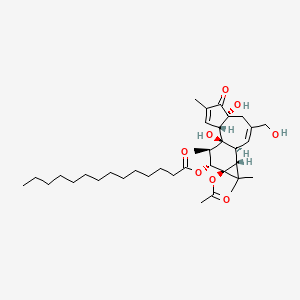




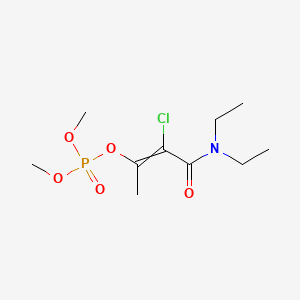
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)
